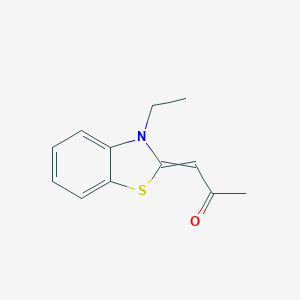
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is an organic compound that features a unique combination of a ketone and a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 3-ethyl-2(3H)-benzothiazolone with acetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
科学研究应用
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial properties.
相似化合物的比较
Similar Compounds
2-Propanone, 1-(2-benzothiazolylidene)-: Lacks the ethyl group, resulting in different electronic properties.
2-Propanone, 1-(3-methyl-2(3H)-benzothiazolylidene)-: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is unique due to the presence of the ethyl group, which enhances its lipophilicity and potentially improves its biological activity compared to similar compounds.
生物活性
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, also known by its CAS number 13861-37-5, is an organic compound that combines a ketone and a benzothiazole moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound suggest diverse mechanisms of action, which are crucial for its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NOS |
| Molecular Weight | 219.30 g/mol |
| IUPAC Name | (1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
| CAS Number | 13861-37-5 |
| SMILES | CCN1C2=CC=CC=C2SC1=CC(=O)C |
Synthesis
The synthesis of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 3-ethyl-2(3H)-benzothiazolone with acetone under acidic or basic conditions. Common catalysts include p-toluenesulfonic acid or sodium hydroxide, followed by heating to reflux and product isolation via crystallization or chromatography.
Antimicrobial Properties
Research indicates that 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- exhibits significant antimicrobial activity. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. This property has been explored in various studies focusing on its efficacy against bacteria and fungi.
Case Study:
A study conducted on the antimicrobial effects of this compound demonstrated that it inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The study highlighted the compound's potential as a natural preservative in food industries.
Anticancer Activity
The anticancer potential of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- has been attributed to its ability to intercalate with DNA, disrupting replication processes in cancer cells. This interaction leads to apoptosis through both intrinsic and extrinsic pathways.
Research Findings:
In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 20 to 50 µM, indicating potent cytotoxicity .
The biological activity of this compound is primarily mediated through:
- DNA Intercalation: The benzothiazole moiety intercalates into DNA, leading to structural alterations that inhibit replication.
- Reactive Oxygen Species Generation: Induction of oxidative stress contributes to microbial lethality and cancer cell apoptosis.
Comparison with Similar Compounds
The biological activity of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- can be compared with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Propanone, 1-(2-benzothiazolylidene) | Lacks ethyl group | Lower lipophilicity |
| 2-Propanone, 1-(3-methyl-2(3H)-benzothiazolylidene) | Contains a methyl group | Altered reactivity |
The presence of the ethyl group in 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- enhances its lipophilicity and potentially improves its biological activity compared to similar compounds.
属性
CAS 编号 |
13861-37-5 |
|---|---|
分子式 |
C12H13NOS |
分子量 |
219.30 g/mol |
IUPAC 名称 |
(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3/b12-8- |
InChI 键 |
ZAQJHSAPJIMKAM-WQLSENKSSA-N |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Key on ui other cas no. |
13861-37-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















